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Compound of Interest

Compound Name: H-His(1-Me)-OMe

Cat. No.: B555450 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of

the Spectroscopic Differences Between N(τ)-methyl-L-histidine methyl ester and L-histidine

methyl ester.

In the realm of peptide synthesis and drug design, the modification of amino acid side chains is

a critical strategy for modulating biological activity, stability, and pharmacokinetic properties.

The methylation of the histidine imidazole ring, for instance, can significantly alter its charge

state, hydrogen bonding capacity, and interaction with biological targets. This guide provides a

detailed spectroscopic comparison of two closely related histidine derivatives: L-histidine

methyl ester (H-His-OMe) and N(τ)-methyl-L-histidine methyl ester (H-His(1-Me)-OMe).

Understanding the distinct spectroscopic signatures of these molecules is paramount for their

unambiguous identification and characterization in research and development.

Key Spectroscopic Differences: A Tabular Summary
The primary structural difference between H-His-OMe and H-His(1-Me)-OMe lies in the

substitution at the N(τ) position (also known as N-1) of the imidazole ring. This seemingly minor

alteration—the addition of a methyl group—induces significant and measurable shifts in their

respective NMR, IR, and mass spectra. The following table summarizes the key expected and

observed spectroscopic data for these two compounds.
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Spectroscopic
Technique

H-His-OMe (as
dihydrochloride)

H-His(1-Me)-OMe
(data for
corresponding
carboxylic acid)

Key Differences

¹H NMR
~9.15 ppm (imidazole

C2-H)

~8.7 ppm (imidazole

C2-H)

Upfield shift of the C2-

H proton in the

methylated compound

due to the electron-

donating effect of the

methyl group.

~7.57 ppm (imidazole

C5-H)

~7.2 ppm (imidazole

C5-H)

Upfield shift of the C5-

H proton.

~4.51 ppm (α-CH) ~4.3 ppm (α-CH)
Minor upfield shift of

the alpha-proton.

~3.74 ppm (-OCH₃)
Not applicable (data

for carboxylic acid)

Presence of a singlet

corresponding to the

methyl ester protons

in H-His-OMe. A

similar peak would be

expected for H-His(1-

Me)-OMe.

~3.8 ppm (N-CH₃)

Appearance of a new

singlet corresponding

to the N-methyl

protons.

¹³C NMR
~135 ppm (imidazole

C2)

~137 ppm (imidazole

C2)

Downfield shift of the

C2 carbon.

~118 ppm (imidazole

C5)

~120 ppm (imidazole

C5)

Downfield shift of the

C5 carbon.

~130 ppm (imidazole

C4)

~132 ppm (imidazole

C4)

Downfield shift of the

C4 carbon.
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~170 ppm (C=O,

ester)
~175 ppm (C=O, acid)

The carbonyl chemical

shift will differ

between the ester and

carboxylic acid.

~53 ppm (-OCH₃)
Not applicable (data

for carboxylic acid)

Presence of a signal

for the methyl ester

carbon.

~34 ppm (N-CH₃)

Appearance of a new

signal for the N-methyl

carbon.

IR Spectroscopy
Broad N-H stretch

(~3100-2600 cm⁻¹)

Similar broad N-H

stretch

Both will show

characteristic amine

and imidazole N-H

stretches.

C=O stretch (~1740

cm⁻¹)

C=O stretch (~1720

cm⁻¹, acid)

The carbonyl

stretching frequency

will be slightly different

for the ester versus

the carboxylic acid.

Imidazole ring

vibrations (~1600-

1400 cm⁻¹)

Imidazole ring

vibrations shifted

The methylation will

cause slight shifts in

the frequencies of the

imidazole ring

vibrational modes.

Mass Spectrometry
Molecular Ion (M⁺):

m/z 169.09

Molecular Ion (M⁺):

m/z 183.10

A mass difference of

14 Da, corresponding

to the addition of a

methyl group (CH₂).
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Key Fragments: Loss

of -OCH₃ (m/z 138),

imidazole side chain

(m/z 81, 82)

Key Fragments: Loss

of -OCH₃ (m/z 152),

methylated imidazole

side chain (m/z 95,

96)

Fragmentation

patterns will show a

+14 Da shift for

fragments containing

the methylated

imidazole ring.

Note: The provided NMR data for H-His(1-Me)-OMe is based on its corresponding carboxylic

acid, 1-Methyl-L-histidine. While the chemical shifts of the imidazole ring and α-carbon are

expected to be similar, the values for the carbonyl and methoxy groups will differ in the methyl

ester.

Structural Basis for Spectroscopic Differences
The addition of a methyl group to the N(τ) position of the imidazole ring is the root cause of the

observed spectroscopic differences. This structural modification is visualized in the diagram

below.

H-His-OMe

H-His(1-Me)-OMe

Key Structural Difference

H_His_OMe_img

N(τ)-H Proton
Presence of

Proton

H_His_1_Me_OMe_img

N(τ)-Methyl Group
Presence of

Methyl Group

Click to download full resolution via product page

Caption: Structural comparison highlighting the key difference.
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The following are general protocols for acquiring the spectroscopic data discussed. Instrument

parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully

dissolved.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-220 ppm.

Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and

press into a thin, transparent pellet.

FTIR Acquisition:
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Record the spectrum in the range of 4000-400 cm⁻¹.

Acquire 16-32 scans with a resolution of 4 cm⁻¹.

Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent system for the ionization method used (e.g., methanol/water with 0.1% formic acid

for ESI).

MS Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas

flow of 500-800 L/hr, and desolvation temperature of 100-150 °C.

For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-

induced dissociation (CID) with varying collision energies.

Conclusion
The methylation at the N(τ) position of the histidine imidazole ring in H-His(1-Me)-OMe results

in a cascade of predictable and identifiable spectroscopic changes when compared to its

unmethylated counterpart, H-His-OMe. The most telling of these is the appearance of a new N-

methyl signal in both ¹H and ¹³C NMR spectra and a 14 Da mass increase in the mass

spectrum. These distinct spectroscopic fingerprints are crucial for the accurate identification

and quality control of these important building blocks in peptide and medicinal chemistry.

Researchers can confidently distinguish between these two derivatives by carefully analyzing

the presented spectroscopic data.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis: H-His(1-Me)-
OMe vs. H-His-OMe]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b555450#spectroscopic-differences-between-h-his-1-
me-ome-and-h-his-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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